4-Oxoglutaramic acid

Description

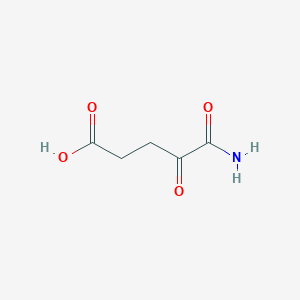

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H7NO4 |

|---|---|

Poids moléculaire |

145.11 g/mol |

Nom IUPAC |

5-amino-4,5-dioxopentanoic acid |

InChI |

InChI=1S/C5H7NO4/c6-5(10)3(7)1-2-4(8)9/h1-2H2,(H2,6,10)(H,8,9) |

Clé InChI |

UGKYJAWJZICPEX-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(=O)C(=O)N |

SMILES canonique |

C(CC(=O)O)C(=O)C(=O)N |

Origine du produit |

United States |

Biosynthesis and Formation Pathways of 4 Oxoglutaramic Acid

Enzymatic Synthesis and Intermediates

The primary enzymatic route for 4-Oxoglutaramic acid synthesis is the glutaminase (B10826351) II pathway, which involves the sequential action of a transaminase and an amidase. nih.gov

The initial step in the primary enzymatic synthesis of this compound is a transamination reaction catalyzed by glutamine transaminase. nih.gov There are two main isoforms, Glutamine Transaminase K (GTK) and Glutamine Transaminase L (GTL). researchgate.net GTK, found in the kidney and brain, and GTL, located in the liver, facilitate the transfer of the amino group from L-glutamine to an α-keto acid. nih.govbenchchem.com This reaction produces this compound (α-ketoglutaramate) and a new L-amino acid. nih.gov

The general reaction is as follows: L-Glutamine + α-keto acid ⇌ this compound + L-amino acid nih.gov

Of all amino acids, glutamine is often the most effective substrate for these transaminases, highlighting their significant role in glutamine metabolism. nih.gov

Following its synthesis, this compound is a key substrate for the enzyme omega-amidase, which is identical to Nitrilase Homolog 2 (Nit2). researchgate.netnih.gov Rather than forming this compound, omega-amidase catalyzes its irreversible hydrolysis (conversion) into α-ketoglutarate and ammonia (B1221849). researchgate.netwikipedia.orgebi.ac.ukhmdb.ca This is the second and final step of the glutaminase II pathway. nih.gov

The reaction is: this compound + H₂O → α-ketoglutarate + NH₃ nih.govuniprot.org

The function of omega-amidase is crucial for removing potentially toxic intermediates and converting them into biologically useful molecules like α-ketoglutarate, which can enter the citric acid cycle. hmdb.cafrontiersin.org The activity of Nit2 is notably redox-sensitive; it can be inhibited by oxidative stress, such as exposure to hydrogen peroxide, which leads to an accumulation of this compound. researchgate.net

A significant finding in the study of this compound is that Glutamine Transaminase K (GTK) is the same enzyme as Kynurenine (B1673888) Aminotransferase I (KATI). researchgate.netdrugbank.comgenecards.org KATI is a key enzyme in the kynurenine pathway, the primary route for tryptophan catabolism, where it converts L-kynurenine into the neuromodulator kynurenic acid. drugbank.comuniprot.org

This dual identity means that KATI can catalyze two different reactions: the formation of kynurenic acid from kynurenine and the formation of this compound from glutamine. drugbank.comhuggingface.cohuggingface.co Research has shown that KATI/GTK often has a higher affinity for glutamine than for kynurenine, making the production of this compound a prominent function of this enzyme. nih.gov This links the metabolic pathways of tryptophan and glutamine.

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Name(s) | Gene | Function | Substrate(s) | Product(s) |

| Glutamine Transaminase K (GTK), Kynurenine Aminotransferase I (KATI) | KYAT1, CCBL1 genecards.org | Catalyzes the transamination of L-glutamine. nih.gov | L-Glutamine, α-keto acids nih.gov | This compound, L-amino acids nih.gov |

| Omega-Amidase, Nitrilase 2 (Nit2) | NIT2 hmdb.ca | Catalyzes the hydrolysis of this compound. nih.govwikipedia.org | This compound wikipedia.orghmdb.ca | α-ketoglutarate, Ammonia wikipedia.orghmdb.ca |

Non-Enzymatic Generation Mechanisms

Beyond direct enzymatic synthesis, this compound can also be formed through the spontaneous degradation of an intermediate in the histidine catabolism pathway.

4-Imidazolone-5-propionic acid is an intermediate in the breakdown pathway of histidine. mdpi.comnih.gov This compound is unstable and can undergo spontaneous, non-enzymatic oxidation to yield this compound. frontiersin.orgmimedb.orguky.edunih.gov This chemical instability provides a direct, non-enzymatic link between histidine metabolism and the formation of this compound. nih.govnih.gov

The formation of this compound is directly related to the degradation of urocanic acid. The catabolism of L-histidine in the liver and skin begins with its deamination by the enzyme histidase to form trans-urocanic acid. hmdb.camedicaljournals.seontosight.ai Urocanic acid is then hydrated by the enzyme urocanase (urocanate hydratase) to form 4-imidazolone-5-propionic acid. mimedb.orghmdb.ca As established, 4-imidazolone-5-propionic acid can then decay non-enzymatically into this compound, making the latter a downstream product of the urocanic acid degradation pathway. frontiersin.orgshareok.org

Metabolic Roles and Interconnections

Integration into Glutamine Metabolism

The metabolism of the abundant amino acid glutamine is central to cellular function, and 4-oxoglutaramic acid plays a pivotal role in an alternative pathway for its breakdown.

Function within the Glutaminase (B10826351) II Pathway

This compound is a key intermediate in the Glutaminase II pathway, an alternative route for glutamine metabolism distinct from the more commonly known Glutaminase I pathway. nih.gov This pathway involves a two-step enzymatic process. In the first step, a glutamine transaminase catalyzes the transfer of the amino group from glutamine to an α-keto acid, resulting in the formation of this compound and a new amino acid. benchchem.com The subsequent step is the hydrolysis of this compound.

This pathway is widely distributed in nature, found in mammals, plants, and many bacteria. nih.gov

Conversion to Alpha-Ketoglutarate and Ammonia (B1221849)

The second and final step of the Glutaminase II pathway is the irreversible hydrolysis of this compound. This reaction is catalyzed by the enzyme ω-amidase, which acts on the terminal amide group of this compound to yield α-ketoglutarate and ammonia. nih.govbenchchem.com This conversion is critical as it produces α-ketoglutarate, a key intermediate in the central metabolic pathway, the tricarboxylic acid (TCA) cycle. benchchem.com

Linkage to the Tricarboxylic Acid (TCA) Cycle and Energy Metabolism

The conversion of this compound to α-ketoglutarate directly links the Glutaminase II pathway to the Tricarboxylic Acid (TCA) cycle, the central hub of cellular energy production. benchchem.comwikipedia.org Alpha-ketoglutarate is a critical intermediate of the TCA cycle, and its generation from this compound provides an anaplerotic source, meaning it replenishes the intermediates of the cycle. bevital.no By feeding into the TCA cycle, the carbon skeleton of glutamine, via this compound, can be oxidized to generate energy in the form of ATP. britannica.comnih.gov This connection underscores the importance of the Glutaminase II pathway in cellular bioenergetics.

Involvement in Broader Amino Acid Catabolism

The catabolism of amino acids involves the removal of their amino group and the entry of their carbon skeletons into central metabolic pathways. upr.eduthemedicalbiochemistrypage.org The Glutaminase II pathway is an integral part of this process, specifically for glutamine. The transamination step that produces this compound is a classic example of the initial phase of amino acid catabolism, where the nitrogen is funneled into other molecules. nih.gov The resulting α-ketoglutarate from this compound hydrolysis represents the carbon skeleton that can then be utilized for energy production or as a precursor for the synthesis of other molecules. upr.edu Many amino acids are considered glucogenic, meaning their carbon skeletons can be converted to glucose, and the production of the TCA cycle intermediate α-ketoglutarate from glutamine via this compound places glutamine in this category. themedicalbiochemistrypage.orgwikipedia.org

Metabolic Presence and Dynamics Across Biological Systems

This compound has been identified in various biological systems, highlighting the widespread nature of the Glutaminase II pathway. Its presence has been confirmed in mammalian tissues, including the liver, kidney, and brain, as well as in plants and bacteria. nih.govresearchgate.net For instance, studies have detected this compound in cucumber plants. mdpi.com In mammals, it has been noted as a metabolite of glutamine and has been found in bodily fluids. nih.gov The concentration and flux of this compound can vary depending on the metabolic state of the organism.

Microbial Metabolic Fluxes (e.g., Pseudomonas testosteroni, Escherichia coli, Corynebacterium, yeast)

This compound, also known as 2-oxoglutaramic acid, is a notable intermediate in microbial metabolism, particularly in the catabolism of the amino acid histidine. Its formation and subsequent conversion link amino acid degradation pathways directly to the central carbon metabolism, specifically the Tricarboxylic Acid (TCA) cycle.

In the bacterium Pseudomonas testosteroni , the degradation of L-histidine follows an inducible pathway where histidine is converted through a series of intermediates including urocanate and imidazol-4-on-5-ylpropionate. nih.gov this compound arises as a non-enzymatic oxidation product of 4-imidazolone-5-propionic acid, an intermediate in this very pathway. nih.govfrontiersin.org This positions it as a key molecular entity in the metabolic flux from histidine to glutamate (B1630785) in this organism. nih.gov

For microorganisms like Escherichia coli , Corynebacterium , and yeast , this compound plays a crucial role as a precursor to α-ketoglutarate (also known as 2-oxoglutarate). frontiersin.org The catabolism of histidine proceeds to this compound, which is then converted to α-ketoglutarate, a pivotal intermediate in the TCA cycle. frontiersin.org In Corynebacterium glutamicum, a bacterium widely used for amino acid production, and in various yeast species, α-ketoglutarate is a central hub for carbon and nitrogen metabolism, connecting the TCA cycle with amino acid biosynthesis. hmdb.caymdb.canih.gov Therefore, the metabolic flux through this compound is integral to cellular energy production and the synthesis of new amino acids. hmdb.caymdb.ca In yeast, α-keto acids are also precursors in important biosynthetic routes like the Ehrlich pathway. nih.gov

| Organism | Metabolic Pathway | Specific Role of this compound | Key Downstream Metabolite |

|---|---|---|---|

| Pseudomonas testosteroni | L-Histidine Catabolism | Formed from the oxidation of 4-imidazolone-5-propionic acid. nih.govfrontiersin.org | Glutamate nih.gov |

| Escherichia coli | Histidine Catabolism / TCA Cycle | Intermediate that is converted to α-ketoglutarate. frontiersin.orggoogle.com | α-Ketoglutarate frontiersin.org |

| Corynebacterium | Histidine Catabolism / TCA Cycle | Intermediate leading to the central metabolite α-ketoglutarate. frontiersin.orghmdb.ca | α-Ketoglutarate hmdb.ca |

| Yeast (Saccharomyces cerevisiae) | Histidine Catabolism / TCA Cycle | Precursor to α-ketoglutarate, linking amino acid breakdown to central carbon metabolism. frontiersin.orgymdb.ca | α-Ketoglutarate ymdb.ca |

Plant Metabolic Networks and Stress Responses (e.g., in Cucumis sativus, Cannabis sativa, oat)

In the realm of plant biology, this compound appears as a metabolite involved in responses to biotic interactions and is influenced by plant-derived compounds.

A metabolomics study on Cucumis sativus (cucumber) plants infected with Cucumber Mosaic Virus (CMV) identified 2-oxoglutaramic acid (an alternative name for this compound) as a differentially produced metabolite. mdpi.commdpi.com Its presence was specifically noted when comparing control plants to those treated with the endophytic fungus Metarhizium anisopliae, suggesting a role in the complex metabolic interactions between the plant, the virus, and beneficial fungi. mdpi.com This indicates that the metabolic pathway involving this compound is modulated as part of the plant's response network to biotic factors.

Evidence for the role of this compound in relation to Cannabis sativa comes from an indirect source: a study on the metabolic effects of cannabidiol (B1668261) (CBD), a major phytocannabinoid from C. sativa. frontiersin.orgnih.gov In a canine model, supplementation with CBD led to a decrease in the concentration of 4-oxoglutaramate (B1232922). frontiersin.orgnih.gov This finding suggests that CBD alters amino acid metabolism, specifically the histidine catabolism pathway in which 4-oxoglutaramate is an intermediate. frontiersin.org Although observed in an animal model, this highlights how a compound originating from Cannabis sativa can influence the metabolic network involving this compound.

Direct research linking this compound to the metabolism of oat (Avena sativa) is limited. However, it is well-established that plants under stress, such as drought or high salinity, undergo significant metabolic reprogramming, including the alteration of amino acid metabolism to produce osmolytes, energy, and signaling molecules. nih.govmdpi.com As an intermediate in histidine catabolism, this compound is part of this broader amino acid network that is critical for plant stress responses.

| Plant Species | Context | Observed Finding | Potential Significance |

|---|---|---|---|

| Cucumis sativus (Cucumber) | Biotic Stress (Virus infection and fungal endophyte interaction) | Identified as a specific metabolite in fungus-treated, virus-infected plants. mdpi.commdpi.com | Part of the plant's metabolic response to microbial interactions. |

| Cannabis sativa | Influence of Plant-Derived Compounds (CBD) | CBD, a C. sativa compound, decreased 4-oxoglutaramate levels in a canine model. frontiersin.orgnih.gov | Suggests that cannabinoids can modulate the histidine catabolism pathway. |

| Oat (Avena sativa) | General Stress Response (Inferred) | No direct studies found. | Potentially involved in the general amino acid metabolic adjustments during abiotic stress. nih.govnih.gov |

Role in Animal (Non-Human) Metabolome Studies (e.g., canine models)

Metabolomics studies in non-human animal models have provided specific insights into the role of this compound. In canine models, this compound has been identified as a biomarker for metabolic changes induced by external substances.

An exploratory study investigating the effects of a three-week supplementation of cannabidiol (CBD) in healthy dogs utilized untargeted metabolomics to analyze plasma samples. nih.govresearchgate.net The results showed a significant alteration in the canine metabolome, with a notable decrease in the concentration of 4-oxoglutaramate in the CBD-treated group compared to the control group. frontiersin.orgnih.gov

The researchers highlighted that 4-oxoglutaramate is an intermediate in a histidine catabolism pathway that ultimately yields 2-oxoglutarate (α-ketoglutarate). frontiersin.org This product, α-ketoglutarate, is a key entry point into the citric acid cycle, a fundamental process for cellular energy production. frontiersin.org The observed decrease in 4-oxoglutaramate strongly suggests that CBD supplementation altered the metabolic processing of amino acids in the canine model. frontiersin.orgnih.gov This positions this compound as a sensitive indicator within the metabolome for shifts in amino acid degradation and energy metabolism pathways.

| Animal Model | Study Context | Key Finding | Metabolic Implication |

|---|---|---|---|

| Canine (Dog) | Supplementation with Cannabidiol (CBD) for 3 weeks. nih.gov | Decreased plasma concentrations of 4-oxoglutaramate. frontiersin.orgnih.gov | Indicates an alteration of the histidine catabolism pathway and its connection to the citric acid cycle. frontiersin.org |

Enzymology and Reaction Kinetics

Characterization of Enzymes Catalyzing 4-Oxoglutaramic Acid Transformations

The transformation of this compound is central to the glutaminase (B10826351) II pathway, which involves its synthesis by a transaminase and its hydrolysis by an amidase. smolecule.comnih.gov

Glutamine Transaminase (GTK/GTL): The formation of this compound (also known as α-ketoglutaramate or KGM) is initiated by the transamination of L-glutamine. This reaction is catalyzed by glutamine transaminases, such as glutamine transaminase K (GTK) and glutamine transaminase L (GTL). benchchem.comresearchgate.net These enzymes transfer the amino group from glutamine to an α-keto acid, producing this compound and a new L-amino acid. benchchem.comnih.gov In mammals, these transaminases are found in both the cytosol and mitochondria of various tissues, with particularly high activity in the liver and kidney. researchgate.net

ω-Amidase (Nitrilase Family Member 2, NIT2): The primary enzyme responsible for the breakdown of this compound is ω-amidase (EC 3.5.1.3). ontosight.aiwikipedia.org This enzyme catalyzes the hydrolysis of the terminal amide bond of this compound to yield α-ketoglutarate and ammonia (B1221849). ontosight.aiwikipedia.org ω-Amidase belongs to the hydrolase family, specifically those that act on carbon-nitrogen bonds in linear amides. wikipedia.org Structurally, mammalian ω-amidase is composed of two independent monomers, each displaying a four-layered α/β/β/α conformation characteristic of the nitrilase enzyme superfamily. wikipedia.org It is widely distributed in nature, found in mammals, plants, and bacteria. wikipedia.orgnih.gov Due to its role in converting potentially toxic intermediates into useful metabolites, it is sometimes referred to as a "repair enzyme". wikipedia.org

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Commission No. | EC 3.5.1.3 | wikipedia.org |

| Systematic Name | omega-amidodicarboxylate amidohydrolase | wikipedia.org |

| Gene | NIT2 | genecards.org |

| Family | Hydrolase (Nitrilase Superfamily) | wikipedia.org |

| Structure | Asymmetrical monomer with a four-layered alpha/beta/beta/alpha conformation | wikipedia.org |

| Cellular Location | Cytosol, Centrosome | researchgate.netgenecards.org |

| Catalytic Triad (B1167595) | Cysteine, Glutamate (B1630785), Lysine (B10760008) (Cys153 in human NIT2) | benchchem.comnih.govgenecards.org |

Substrate Specificity and Catalytic Mechanisms of Related Enzymes

The catalytic efficiency and mechanism of ω-amidase highlight its specific role in nitrogen metabolism.

Substrate Specificity: The primary physiological substrate for ω-amidase is this compound (KGM). wikipedia.org However, under physiological conditions (pH ~7.4), this compound exists predominantly in a cyclic lactam form (2-hydroxy-5-oxoproline), with only about 0.3% in the open-chain configuration that the enzyme actively binds. researchgate.net The enzyme shows much higher activity with the open-chain form, which becomes more available at a more alkaline pH of 8.0 to 9.5. wikipedia.orgnih.gov

Besides KGM, ω-amidase also hydrolyzes α-ketosuccinamate (KSM), the α-keto acid analog of asparagine, converting it to oxaloacetate and ammonia. nih.govnih.govresearchgate.net This reaction is part of the analogous "asparaginase II pathway". nih.govresearchgate.net Kinetic studies have shown that ω-amidase processes KGM more efficiently than KSM. benchchem.com Unlike the narrow alkaline pH optimum for KGM hydrolysis, the enzyme exhibits a very broad pH optimum (pH 4.0 to 9.5) when acting on KSM. nih.gov

| Substrate | Product(s) | Optimal pH Range | Reference |

|---|---|---|---|

| This compound (KGM) | α-Ketoglutarate + Ammonia | 8.0 - 9.5 | nih.gov |

| α-Ketosuccinamate (KSM) | Oxaloacetate + Ammonia | 4.0 - 9.5 | nih.gov |

Catalytic Mechanism: The catalytic mechanism of ω-amidase is characteristic of the nitrilase family and relies on a catalytic triad of cysteine, glutamate, and lysine residues in its active site. benchchem.comwikipedia.org The process proceeds as follows:

A cysteine residue (Cys153 in human NIT2) acts as a nucleophile, attacking the amide carbonyl carbon of the open-chain this compound substrate. benchchem.com

A nearby glutamate residue facilitates the reaction by transferring a proton to the amide group. wikipedia.org

This leads to the release of the first product, ammonia (NH₃). benchchem.comwikipedia.org

A covalent thioester intermediate is formed between the enzyme's cysteine and the remaining substrate. benchchem.comwikipedia.org

A water molecule then enters the active site and hydrolyzes the thioester bond, releasing the final product, α-ketoglutarate, and regenerating the enzyme for the next catalytic cycle. benchchem.comwikipedia.org

Regulation of Enzymatic Activity in Specific Biological Contexts

The activity of the enzymes involved in this compound metabolism is regulated by various factors, reflecting the cell's metabolic state and environmental conditions.

Regulation by Nitrogen Availability: In plants, the activities of glutamine transaminase K (GTK) and ω-amidase are responsive to nitrate (B79036) availability. Studies have shown that as nitrate concentration increases, the activity of ω-amidase in roots also increases, promoting the breakdown of this compound. nih.gov Conversely, the activity of the synthesizing enzyme, GTK, tends to decline with higher nitrate levels. nih.gov In the yeast Saccharomyces cerevisiae, the activity of glutamine transaminase is regulated by the available nitrogen source in the growth medium and can be inhibited by the presence of amino acids such as lysine and glycine. microbiologyresearch.org

Redox Regulation: Recent research has identified human ω-amidase (NIT2) as a redox-sensitive enzyme. biorxiv.org Exposure to oxidative stress in the form of hydrogen peroxide (H₂O₂) can inhibit the enzyme's catalytic activity. benchchem.combiorxiv.org This inhibition leads to a metabolic bottleneck, causing the intracellular accumulation of this compound. benchchem.combiorxiv.org This positions the glutaminase II pathway as a metabolic switch that can be modulated by the cellular redox state. biorxiv.org

Metabolic Feedback and Disease Context: The glutaminase II pathway, including the enzymes that transform this compound, shows altered activity in certain disease states. For instance, in some cancer models, there is a notable upregulation of both GTK and ω-amidase, suggesting a metabolic adaptation to meet the high energy demands of proliferating cells. benchchem.com Furthermore, because this compound is an intermediate in histidine catabolism and its levels can become elevated in hyperammonemic conditions, the regulatory dynamics of these enzymes are of significant clinical interest. nih.govresearchgate.net

Analytical Methodologies for 4 Oxoglutaramic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 4-oxoglutaramic acid from complex biological matrices and determining its concentration. These techniques are essential for assessing the purity of synthesized standards and the yield of enzymatic reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound and assessing the yield of its synthesis. researchgate.net Both synthetic and biocatalytic methods for producing this compound have been developed, and HPLC is instrumental in monitoring the progress of these reactions and the purity of the final product. researchgate.net For instance, a biocatalytic method using L-amino acid oxidase from C. adamanteus can achieve a purity of over 97% and a yield exceeding 75%, as verified by HPLC. researchgate.net

Reversed-phase (RP)-HPLC is a common mode used for this purpose. nih.gov The separation is typically achieved on silica-based columns, which are favored for their rigidity and ability to withstand high flow rates. nih.gov However, the pH limitations of silica-based packings (typically pH 2.0–8.0) have led to the increased use of polymer-based columns with broader pH tolerance. nih.gov The purity of separated peaks can be confirmed using a diode array detector, which provides information about the spectral homogeneity of the eluting compound. pragolab.cz

| Parameter | HPLC Conditions for this compound Analysis |

| Column Type | Reversed-Phase (e.g., C18) acs.orgnih.gov or HILIC helixchrom.comfrontiersin.org |

| Mobile Phase | Typically a gradient of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization. acs.orgnih.govhelixchrom.comfrontiersin.org |

| Detection | UV or Mass Spectrometry (MS) helixchrom.comfrontiersin.org |

| Application | Purity assessment of synthetic batches researchgate.net, determination of reaction yield researchgate.net, and quantification in biological samples. frontiersin.orgnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for metabolomics, enabling the comprehensive analysis of metabolites, including this compound, in biological samples. nih.govlcms.czlcms.cz This technique offers high sensitivity and selectivity, making it ideal for detecting low-abundance metabolites in complex mixtures like cell extracts or biofluids. upf.edu

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like this compound and its related metabolites in the glutamine pathway. helixchrom.comfrontiersin.org HILIC-LC-MS methods have been successfully applied to profile metabolites in various biological systems, including the study of monocyte metabolism in response to stimuli. nih.gov The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of quantification. nih.govnih.gov

A significant challenge in the LC-MS analysis of glutamine and related compounds is the in-source cyclization of glutamine and glutamic acid to pyroglutamic acid, which can lead to inaccurate measurements. acs.orgnih.gov Proper chromatographic separation of these compounds is therefore crucial to distinguish the endogenously present pyroglutamic acid from that formed artifactually within the ion source. acs.orgnih.gov

Spectrometric Characterization and Identification

Spectrometric techniques are indispensable for the definitive identification and structural elucidation of this compound.

Mass Spectrometry (MS/MS) for Molecular Ion Identification

Tandem mass spectrometry (MS/MS) is a primary method for confirming the identity of this compound. In MS/MS, the molecular ion of the target compound is selected and fragmented, producing a characteristic pattern of fragment ions that serves as a molecular fingerprint. This technique is highly specific and is routinely used in conjunction with LC. upf.edu

In positive ion mode electrospray ionization (ESI), this compound can be observed as various adducts, such as [M+H]+, [M+NH4]+, and [M+Na]+. southampton.ac.uk In negative ion mode, the deprotonated molecule [M-H]- is typically observed. pragolab.czsouthampton.ac.uk The fragmentation of the deprotonated molecular ion of this compound (m/z 144.1) can yield specific fragment ions, such as 3-cyano-prop-1-en-1-olate (m/z 81.9) and 4-cyano-2-oxobutyrate (m/z 125.8), which aid in its identification. researchgate.net The presence of isotopes, such as chlorine or bromine, can be identified by characteristic M+2 peaks in the mass spectrum. chemguide.co.uk

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |

| Negative ESI | 144.1 | 125.8, 81.9 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the complete chemical structure of molecules like this compound. karary.edu.sdanalis.com.my Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity within the molecule. analis.com.my

1H NMR provides information on the number and types of protons, while 13C NMR reveals the carbon skeleton. analis.com.my 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish correlations between neighboring protons and between protons and carbons, respectively, allowing for the complete assignment of the molecule's structure. analis.com.my While NMR is a powerful tool for structure elucidation, its sensitivity is lower compared to mass spectrometry. lcms.cz

Development of High-Throughput Assays for Metabolic Studies

The need to screen large numbers of compounds and analyze numerous samples in metabolic research has driven the development of high-throughput assays. nih.govnih.gov For this compound, which may serve as a biomarker for hyperammonemic diseases, rapid and efficient analytical methods are particularly valuable. researchgate.net

Enzymatic assays have been developed for the quantification of this compound. researchgate.net These assays typically involve the conversion of this compound to α-ketoglutarate by the enzyme ω-amidase. researchgate.net The resulting α-ketoglutarate can then be measured through a coupled enzymatic reaction that leads to a change in absorbance, for example, by monitoring the oxidation of NADH. researchgate.net Such assays can be adapted to a high-throughput format, enabling the rapid analysis of numerous samples. researchgate.netnih.gov

Furthermore, the integration of automated liquid handling systems with rapid UPLC-MS/MS analysis allows for high-throughput metabolic stability screening of large compound libraries. nih.gov These automated platforms can significantly increase the efficiency of metabolic studies, including those investigating the pathways involving this compound. nih.govgenecards.org

Research on Dysregulated 4 Oxoglutaramic Acid Metabolism

Biomarker Potential in Investigational Metabolic Disorders (e.g., Dysregulated Ammonia (B1221849) Detoxification, Urea (B33335) Cycle Defects)

A thorough review of scientific databases and literature yields no direct evidence to support the role of 4-Oxoglutaramic acid as a biomarker for dysregulated ammonia detoxification or urea cycle defects. While these disorders involve the accumulation of ammonia and precursors, leading to severe health consequences, current research does not implicate this compound in their pathophysiology or diagnosis.

Urea cycle disorders are a group of inherited metabolic conditions that impair the body's ability to excrete excess nitrogen in the form of urea. This leads to the buildup of toxic levels of ammonia in the blood (hyperammonemia). The diagnosis of these disorders relies on measuring plasma ammonia levels, as well as specific amino acids and acylcarnitines in the blood and urine. There is currently no indication in the available literature that this compound is a recognized biomarker for these conditions.

Mechanistic Studies on the Role of this compound in Ammonia Homeostasis

Detailed mechanistic studies elucidating the role of this compound in ammonia homeostasis are not presently available in the public scientific domain. The primary pathways for ammonia detoxification in humans involve the urea cycle in the liver and the synthesis of glutamine in various tissues, including the brain. The involvement of this compound in these or other ammonia-detoxifying pathways has not been established.

Roles in Cellular Homeostasis and Adaptive Responses

Similarly, research specifically investigating the roles of this compound in maintaining cellular homeostasis or in mediating adaptive responses to cellular stress is not found in the current body of scientific literature. While many metabolites are known to act as signaling molecules or to be crucial for cellular adaptation, there is no data to suggest such a role for this compound at this time.

Investigation of this compound Pathways in Cancer Metabolism Research (e.g., Glutamine Addiction)

The field of cancer metabolism extensively studies the altered metabolic pathways that support tumor growth and proliferation. One such phenomenon is "glutamine addiction," where cancer cells become highly dependent on the amino acid glutamine for energy and biosynthesis. While this area of research is active, there are no published studies that investigate the pathways of this compound in the context of cancer metabolism or its potential connection to glutamine addiction.

Synthetic and Biocatalytic Approaches for 4 Oxoglutaramic Acid Production

Chemical Synthesis Methodologies and Optimization Strategies

The primary advantage of this chemical synthesis is the ability to obtain a pure product, which allows for an accurate evaluation of the percent yield. nih.gov This is a significant improvement over biocatalytic methods where by-products often complicate purification and yield determination. nih.gov

Optimization of chemical synthesis focuses on maximizing both yield and purity. General strategies applicable to this process include:

Reaction Kinetics: Fine-tuning parameters such as temperature, pressure, and the concentration of reactants is crucial for driving the reaction towards the desired product and minimizing side reactions.

Quality of Materials: The use of high-quality starting materials and reagents is fundamental to prevent the introduction of impurities that can affect the reaction outcome and complicate purification.

Purification Methods: Advanced purification techniques are essential for isolating the final product at the desired purity level. A trade-off often exists between achieving a higher yield with more impurities that require extensive purification, versus a moderate yield of a cleaner product that is easier to purify. reddit.com

Below is a table summarizing the key aspects of the reported chemical synthesis of 4-Oxoglutaramic Acid.

| Step | Starting Material | Key Transformation | Reported Overall Yield | Purity Advantage |

| 3-Step Synthesis | L-2-hydroxyglutaramic acid | Chemical conversion | 53% | High purity, free from enzymatic by-products |

Biocatalytic Production Using Isolated Enzymes or Whole-Cell Systems

Biocatalytic production represents an alternative route to this compound, often utilizing the enzymatic oxidation of L-glutamine. nih.gov This method leverages the high specificity of enzymes to catalyze the desired transformation under mild reaction conditions.

A common enzymatic method for producing this compound involves the use of L-amino acid oxidase (LAAO) from the venom of the Eastern diamondback rattlesnake, Crotalus adamanteus. nih.gov This enzyme is a dimeric, glycosylated flavoenzyme that catalyzes the oxidative deamination of L-amino acids into their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. nih.govmicrobialtec.com

The LAAO from Crotalus adamanteus has a molecular weight of approximately 130 kDa and is composed of two subunits, with each holoenzyme molecule containing two FAD molecules. It is active on a range of L-amino acids, including L-glutamine, which it converts to this compound. nih.govuniprot.org

The properties of L-Amino Acid Oxidase from Crotalus adamanteus are detailed in the table below.

| Property | Description |

| Enzyme Commission Number | EC 1.4.3.2 |

| Source | Crotalus adamanteus (Eastern diamondback rattlesnake) venom |

| Enzyme Class | Oxidoreductase |

| Catalytic Reaction | L-amino acid + H₂O + O₂ ↔ a 2-oxo acid + NH₃ + H₂O₂ |

| Molecular Weight | ~130 kDa |

| Structure | Dimeric, glycosylated flavoprotein containing FAD |

A significant challenge in the biocatalytic production of this compound is the formation of by-products, including 5-oxoproline and α-ketoglutarate. nih.gov The presence of these impurities complicates the purification process and makes it difficult to ascertain the precise yield of the desired product. nih.gov

Process optimization is therefore critical for enhancing both the purity and the yield of this compound. Key factors that can be adjusted in a biocatalytic process include:

Substrate and product concentrations

Enzyme stability and activity

Temperature

Methodologies such as experimental design and response surface methodology (RSM) are powerful tools for systematically optimizing these parameters. mdpi.com Furthermore, the use of whole-cell systems or immobilized enzymes can improve the operational stability of the biocatalyst and facilitate its reuse, potentially leading to more cost-effective production.

The table below outlines general parameters that are targets for optimization in biocatalytic processes.

| Parameter | Objective of Optimization |

| Temperature | Maximize enzyme activity and stability while minimizing by-product formation. |

| pH | Maintain the optimal pH for enzyme function and stability throughout the reaction. |

| Substrate Concentration | Achieve a high product titer without causing substrate inhibition of the enzyme. |

| Enzyme Loading | Use the minimum amount of enzyme necessary to achieve the desired conversion rate in a reasonable timeframe. |

| Reaction Time | Determine the point at which the optimal balance of product formation and degradation/by-product formation is reached. |

| Purification Strategy | Develop effective downstream processing to remove by-products and isolate pure this compound. |

Future Research Directions and Advanced Academic Applications

Elucidating Unexplored Metabolic Pathways and Interactions

While 4-oxoglutaramic acid is recognized as an intermediate in the glutaminase (B10826351) II pathway, its full metabolic significance and potential interactions with other cellular processes remain largely unexplored. researchgate.net This pathway, which involves the conversion of L-glutamine to α-ketoglutarate via this compound, serves as an alternative to the more direct glutaminase I reaction. researchgate.net The key enzymes in the glutaminase II pathway are a glutamine transaminase and the hydrolase ω-amidase. researchgate.net

Future research is pivotal to unravel the broader metabolic context of this compound. Investigations are needed to determine if this compound participates in other, yet to be discovered, metabolic or signaling pathways. For instance, its structural similarity to the central metabolite α-ketoglutarate suggests potential interactions with α-ketoglutarate-dependent dioxygenases, which are involved in a wide array of processes including epigenetic regulation and collagen synthesis. rupahealth.comcreative-proteomics.com Research into the potential for this compound to act as a competitive inhibitor or an alternative substrate for these enzymes could reveal novel regulatory roles.

Furthermore, understanding the crosstalk between the glutaminase II pathway and other major metabolic networks is crucial. For example, exploring its connection with the urea (B33335) cycle, amino acid metabolism beyond glutamine and histidine, and central carbon metabolism could provide a more holistic view of its function. Studies have noted that in certain pathological states, such as hepatic encephalopathy, the levels of this compound and α-ketoglutarate are altered, indicating a sensitive interplay within the glutamine-glutamate cycle that warrants deeper investigation. The observation of decreased 4-oxoglutaramate (B1232922) concentrations in canine metabolome studies after supplementation with cannabidiol (B1668261) (CBD) also suggests potential interactions with broader amino acid metabolism that are not yet fully understood. frontiersin.orgnih.gov

Development of Advanced Analytical Techniques for In Situ and Real-Time Monitoring

The advancement of our understanding of this compound's role in metabolism is intrinsically linked to the development of sensitive and specific analytical methods for its detection and quantification. Currently, techniques such as liquid chromatography-mass spectrometry (LC-MS) are utilized for the analysis of metabolites like this compound in complex biological samples. nih.gov Spectrophotometric coupled enzyme assays have also been developed, which rely on the conversion of this compound to α-ketoglutarate by ω-amidase, followed by enzymatic reactions that lead to a measurable change in NADH absorbance. researchgate.net

However, these methods typically require sample extraction and processing, precluding real-time monitoring within living cells. A significant future research direction is the development of advanced techniques for in situ and real-time analysis. This could include the design and engineering of genetically encoded biosensors. Such sensors, based on fluorescent proteins, could be engineered to specifically bind this compound and report its concentration changes dynamically within different cellular compartments.

Furthermore, advancements in mass spectrometry imaging (MSI) could enable the spatial mapping of this compound distribution within tissues, providing insights into its metabolic compartmentalization. The use of isotopically labeled substrates (e.g., ¹³C- or ¹⁵N-labeled glutamine) coupled with time-resolved metabolomics would also be a powerful approach to trace the flux through the glutaminase II pathway in real-time under various physiological and pathological conditions. numberanalytics.com Techniques like polymerase chain reaction (PCR) and single-stranded conformation polymorphism (SSCP) are fundamental in genetic analysis to understand the enzymes involved in metabolic pathways. thermofisher.com

Computational Modeling and Systems Biology Approaches to this compound Fluxes

Computational modeling and systems biology offer powerful tools to investigate the dynamics of metabolic networks and the role of individual metabolites like this compound. numberanalytics.com Flux Balance Analysis (FBA), a computational method that predicts metabolic fluxes based on the stoichiometry of metabolic reactions, can be applied to genome-scale metabolic models (GEMs) to simulate the flow of metabolites through the glutaminase II pathway. numberanalytics.comeares.orgplos.org Such models can help predict how genetic or environmental perturbations affect the production and consumption of this compound.

A key future direction is the development of more sophisticated kinetic models that incorporate enzyme kinetic parameters for the glutamine transaminase and ω-amidase. These models would provide a more dynamic and quantitative understanding of the factors that control the flux of this compound. By integrating experimental data from metabolomics and isotope tracing studies, these models can be refined to more accurately reflect in vivo metabolic behavior. frontiersin.orgmdpi.com

Systems biology approaches can also be used to integrate data from different omics levels (genomics, transcriptomics, proteomics, and metabolomics) to build a comprehensive picture of the regulation of the glutaminase II pathway. eares.org For example, by analyzing how the expression of the genes encoding the pathway's enzymes changes in response to different stimuli, researchers can identify regulatory factors that control the flux of this compound. plos.org These integrated models could be instrumental in identifying potential drug targets within the pathway for diseases where its dysregulation is implicated.

Applications in Microbial Engineering and Plant Biotechnology Research

The metabolic pathways involving this compound present opportunities for applications in both microbial engineering and plant biotechnology.

In the realm of microbial engineering, the glutaminase II pathway could be exploited for the production of valuable chemicals. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae could be genetically engineered to overproduce α-ketoglutarate, a key industrial chemical and dietary supplement, by enhancing the flux through the glutaminase II pathway. nih.govmdpi.comfrontiersin.org This would involve overexpressing the necessary transaminase and ω-amidase enzymes and optimizing the metabolic network to channel more glutamine towards this pathway. mdpi.com The production of various organic acids through microbial fermentation is a well-established industrial practice, and engineering microbes for enhanced production is a continuous area of research. illinois.eduresearchgate.net

In plant biotechnology, this compound (also referred to as 2-hydroxy-5-oxoproline (B15469080) in some contexts) has been identified as a metabolite that can influence plant growth. google.com Research has suggested that increasing the concentration of this compound in the leaves can enhance growth. google.com This could be achieved through several strategies, including the direct application of this compound to plants or by genetically engineering plants to overexpress the enzymes responsible for its synthesis, such as glutamine synthetase in the leaves. google.com Further research could focus on elucidating the precise mechanisms by which this compound promotes plant growth, which could involve its role in nitrogen and carbon metabolism coordination. google.com Additionally, understanding its role in plant responses to stress, as suggested by its altered levels in cucumber plants infected with a virus, could lead to the development of crops with enhanced resilience. mdpi.com The broader field of plant biotechnology continuously explores genetic modification and other techniques to improve crop traits. kspbtjpb.org

Q & A

Q. How can interdisciplinary approaches (e.g., metabolomics, enzymology) enhance understanding of this compound’s biological roles?

- Methodological Answer : Integrate LC-MS-based metabolomics to track cellular flux in pathways like the TCA cycle. Pair with enzymatic assays (e.g., glutamate dehydrogenase activity) to quantify substrate utilization. Use CRISPR-Cas9 knockdown models to study phenotypic effects in vitro .

Guidelines for Research Design

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Biological Chemistry, Analytical Chemistry) and avoid non-academic sources. Use tools like SciFinder or Reaxys to cross-reference synthetic protocols and spectral data .

- Data Presentation : Adhere to IUPAC guidelines for reporting experimental details. Include raw data in supplementary materials and processed data in main text tables/figures .

- Reproducibility : Document all parameters (e.g., solvent grades, instrument calibration) in the Methods section. Share datasets via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.